2,6-dimethoxy-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
Description
This compound is a pyrido[2,3-d]pyrimidin-4-one derivative featuring a 2,6-dimethoxybenzamide moiety linked to a 3-phenyl substituent. The 2,6-dimethoxy groups on the benzamide fragment enhance solubility via polar interactions, while the 2-methyl-4-oxo group on the pyridopyrimidinone may influence metabolic stability and target affinity.
Properties
IUPAC Name |
2,6-dimethoxy-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-14-25-21-17(9-6-12-24-21)23(29)27(14)16-8-4-7-15(13-16)26-22(28)20-18(30-2)10-5-11-19(20)31-3/h4-13H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBMKLGTWDMKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=CC=C4OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the pyrido[2,3-d]pyrimidinyl group. Common synthetic routes may include:
Formation of the Benzamide Core: This step often involves the reaction of 2,6-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide.
Introduction of the Pyrido[2,3-d]pyrimidinyl Group: This can be achieved through a series of reactions, including cyclization and functional group transformations, to introduce the pyrido[2,3-d]pyrimidinyl moiety onto the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrido[2,3-d]pyrimidinyl moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield quinones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
2,6-Dimethoxy-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor binding, making it a potential candidate for drug discovery.
Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The pyrido[2,3-d]pyrimidinone core distinguishes this compound from analogs like 11f (), which contains a pyrimido[4,5-d]pyrimidin-2-one system. Key differences include:
- Ring Fusion: Pyrido[2,3-d]pyrimidinone (target) vs. pyrimido[4,5-d]pyrimidinone (11f). The former has a pyridine ring fused to pyrimidinone, while the latter features two pyrimidine rings fused at different positions.
- Substituent Position : The target compound’s 4-oxo group is positioned para to the pyridine nitrogen, whereas 11f’s 2-oxo group is ortho to the pyrimidine nitrogen. Such positional changes may modulate hydrogen-bonding interactions with kinase targets.
Substituent Effects
- 2,6-Dimethoxybenzamide vs. 2,6-Dimethylphenoxy: The target’s 2,6-dimethoxybenzamide group (electron-donating methoxy) contrasts with the 2,6-dimethylphenoxy groups in compounds (o, m, n).
- Phenyl Substituents : The 3-{2-methyl-4-oxo...}phenyl group in the target differs from the benzodiazepine-carboxamide in 11f (). The latter’s bulky substituent may enhance selectivity for specific kinases but reduce synthetic accessibility.
Hypothetical Pharmacokinetic and Pharmacodynamic Profiles
*Molecular weights are approximated based on structural complexity.
Research Findings and Implications
Kinase Inhibition: The pyridopyrimidinone scaffold is associated with kinase inhibition (e.g., EGFR, VEGFR). The 2-methyl-4-oxo group may mimic ATP’s adenine moiety, competing for binding .
Solubility vs. Permeability : The 2,6-dimethoxy groups likely improve aqueous solubility (~50–100 µM) compared to methyl-substituted analogs in , which may favor tissue penetration but require formulation optimization .
Metabolic Stability: The pyridopyrimidinone core’s rigidity may reduce oxidative metabolism compared to flexible tetrahydropyrimidin derivatives (), extending half-life.
Biological Activity
2,6-Dimethoxy-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a benzamide core with methoxy substituents and a pyrido-pyrimidine moiety. Its IUPAC name reflects its intricate structure, which contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer).
- Mechanism of Action : The compound appears to induce apoptosis and inhibit cell proliferation through pathways involving caspase activation and modulation of cell cycle regulators.
A study utilizing the Sulforhodamine B (SRB) assay indicated that at a concentration of 20 µg/mL, the compound reduced cell viability by approximately 75% in HeLa cells after 72 hours of treatment .
Chitin Synthesis Inhibition
Another significant biological activity of this compound is its ability to inhibit chitin synthesis in insects. This was quantitatively assessed using an in vitro bioassay method on the cultured integument of Chilo suppressalis, a common pest. The results showed that the compound effectively inhibited chitin synthesis, suggesting potential applications in pest control .
Data Table: Summary of Biological Activities
| Activity | Tested Cell Lines | Concentration (µg/mL) | Effect on Cell Viability (%) | Mechanism |
|---|---|---|---|---|
| Anticancer | HeLa, A549, MCF7 | 20 | ~75% reduction | Apoptosis induction |
| Chitin Synthesis Inhibition | Chilo suppressalis | Varies | Significant inhibition | Disruption of chitin biosynthesis |
Case Studies
-
Anticancer Activity
- A study conducted on various cancer cell lines demonstrated that the compound not only inhibited proliferation but also triggered apoptosis through mitochondrial pathways. The activation of caspases was confirmed via Western blot analysis.
-
Insecticidal Activity
- In a comparative study with known chitin synthesis inhibitors, this compound exhibited superior efficacy at lower concentrations, indicating its potential as an effective biopesticide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
